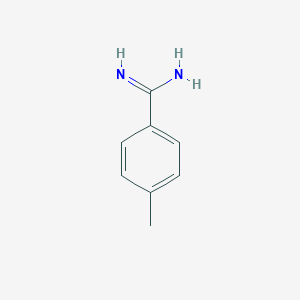

4-Methyl-benzamidine

Description

4-Methyl-benzamidine, also known as p-Toluamidine or 4-Methyl-benzamidin, is an aromatic imine derivative characterized by a benzamidine core substituted with a methyl group at the para position of the benzene ring. It is primarily utilized in chemical synthesis and pharmaceutical research due to its role as a precursor or intermediate in organic reactions. Key physical properties include a boiling point of 225°C (at 7 mmHg), density of 1.07 g/cm³, and refractive index of 1.559 . Commercial suppliers offer it in varying purities (e.g., 95–98%) for laboratory use, highlighting its relevance in industrial and academic settings .

Propriétés

IUPAC Name |

4-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYXITFNZVIVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6326-27-8 (mono-hydrochloride) | |

| Record name | 4-Toluamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00171603 | |

| Record name | 4-Toluamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-11-7 | |

| Record name | 4-Toluamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Toluamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylbenzamidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8AA4B4L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

In a representative procedure adapted from the synthesis of 4-aminobenzoamidine dihydrochloride, 4-methylbenzonitrile is treated with anhydrous hydrogen chloride (HCl) in methanol under pressurized conditions. The reaction proceeds via nucleophilic addition of methanol to the nitrile group, forming a protonated imidate intermediate. Subsequent amination with aqueous ammonia or ammonium chloride yields the benzamidine product.

Key parameters include:

Yield and Optimization

Under optimized conditions, the Pinner reaction achieves yields of 85–90% for this compound hydrochloride. Critical modifications include:

-

Solvent Choice : Methanol outperforms ethanol due to better solubility of intermediates.

-

Workup Procedures : Addition of calcium hydroxide during amination removes ammonium chloride byproducts, simplifying purification.

Direct Amination of Nitriles Using Sodium Methylate

An alternative one-pot method involves the direct amidation of 4-methylbenzonitrile using sodium methylate (NaOMe) and ammonium chloride (NH₄Cl) in methanol. This approach, adapted from the synthesis of 4-methoxybenzamidine hydrochloride, eliminates the need for pressurized systems.

Reaction Protocol

A mixture of 4-methylbenzonitrile, NaOMe (10 mol%), and NH₄Cl (1:1 molar ratio) in anhydrous methanol is stirred at room temperature for 48 hours. The sodium methylate acts as a base, deprotonating ammonium chloride to generate ammonia in situ, which reacts with the nitrile to form the amidine.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-benzamidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent research has identified amidine-containing compounds, including 4-methyl-benzamidine, as promising candidates in the fight against antimicrobial resistance (AMR). These compounds exhibit various antimicrobial properties, including antibacterial, antifungal, and antiparasitic activities. The structural diversity of amidine derivatives allows for modifications that enhance their pharmacological efficacy against resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) .

Enzyme Inhibition

This compound is recognized for its ability to inhibit specific proteases, making it a valuable tool in studying enzyme kinetics and mechanisms. Its structural attributes allow it to mimic substrate structures, thereby acting as an effective enzyme inhibitor .

Case Study: Trypsin Inhibition

In studies focused on trypsin inhibition, this compound has been utilized to elucidate binding mechanisms and structural activity relationships (SAR) of benzamide derivatives. Such investigations provide insights into how modifications at various positions on the benzamide ring can influence inhibitory activity .

Therapeutic Applications

The therapeutic potential of this compound extends to anticoagulant applications. Research has demonstrated that benzamidine derivatives can inhibit factor Xa, a crucial enzyme in the coagulation cascade. This inhibition can be beneficial in treating thrombotic diseases .

Clinical Relevance

Pharmaceutical compositions containing this compound derivatives are being explored for their effectiveness in managing conditions associated with excessive blood clotting. The ability to selectively inhibit coagulation factors positions these compounds as potential alternatives to traditional anticoagulants .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for creating various organic compounds. It can be synthesized through nucleophilic substitution reactions involving substituted benzenes and amidine derivatives .

Synthesis Example

A common synthesis method involves reacting 4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. This process highlights the versatility of this compound in organic synthesis .

Summary of Applications

Mécanisme D'action

The mechanism of action of 4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes critical data for 4-Methyl-benzamidine and structurally related compounds, emphasizing differences in molecular features, physical properties, and applications:

Structural and Functional Analysis

This compound: The methyl group enhances hydrophobicity, making it suitable for non-polar solvent-based reactions. Its amidine group enables interactions with acidic protons, useful in coordination chemistry .

4-(Dimethylamino)benzohydrazide: The dimethylamino group introduces basicity, while the hydrazide moiety participates in hydrogen bonding, contributing to its crystalline stability. Research highlights its use in studying supramolecular assemblies .

4-(Hydroxymethyl)benzamidine : The hydroxymethyl group increases polarity and solubility in aqueous environments, aligning with its pharmacological exploration as a protease inhibitor .

Research Highlights

- 4-(Dimethylamino)benzohydrazide: Single-crystal X-ray diffraction studies (CCDC 2032776) confirmed a monoclinic lattice with intermolecular N–H···O and C–H···O hydrogen bonds, stabilizing its structure .

- 4-(Hydroxymethyl)benzamidine : Molecular docking studies suggest affinity for trypsin-like enzymes, though pharmacological mechanisms remain under investigation .

Activité Biologique

4-Methyl-benzamidine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is an amidine derivative characterized by the presence of a methyl group at the para position of the benzamidine structure. Its chemical formula is , and it belongs to a class of compounds known for their ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its role as a serine protease inhibitor . By mimicking substrate structures, it can effectively inhibit specific proteases, which are critical in various physiological processes. This inhibition can lead to significant therapeutic effects, particularly in viral infections and cancer treatment.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound and its derivatives. For instance, compounds derived from benzamidine have shown efficacy against viruses such as HIV and SARS-CoV-2. The structure-activity relationship (SAR) studies indicate that modifications at the aromatic moiety can enhance inhibitory activity against viral proteases:

| Compound | EC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 1.77 ± 1.60 | 376 ± 1.36 | 212 |

| Other derivatives | Varies | Varies | Varies |

These results suggest that this compound could be a promising candidate for further development as an antiviral agent .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating that this compound derivatives showed better inhibition against Pseudomonas aeruginosa compared to standard antibiotics:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | 15 |

| Standard Antibiotic | 30 |

This indicates its potential application in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against several fungal pathogens. The synthesized derivatives were tested for their inhibitory effects on fungi such as Candida and Aspergillus species:

| Compound | Inhibition Rate (%) at 200 µg/mL |

|---|---|

| This compound | 32% |

| Control (Standard Drug) | 60% |

While the antifungal activity was weaker compared to some standard treatments, it still demonstrated promising results warranting further investigation .

Case Study: HIV Reverse Transcriptase Inhibition

A significant study focused on the inhibition of reverse transcriptase (RT) from HIV-1 using metal complexes of benzamidine derivatives. The results indicated that while the unmodified ligand exhibited moderate activity (45% inhibition), the introduction of metal ions enhanced the overall efficacy:

| Complex Type | % Inhibition at IC |

|---|---|

| Zn(II) Complex | 70% |

| Co(II) Complex | No Activity |

| Cr(II) Complex | No Activity |

These findings suggest that structural modifications can significantly influence the biological activity of benzamidine derivatives .

Q & A

Q. What are the recommended methods for synthesizing 4-Methyl-benzamidine with high purity?

- Methodological Answer: To synthesize this compound, thin-layer chromatography (TLC) can monitor reaction progress and determine Rf values, ensuring intermediate purity. Recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical for final purification. For example, analogous sulfonamide derivatives were recrystallized using solvent layering to achieve high-purity crystals suitable for X-ray diffraction . Always confirm purity via melting point analysis and cross-check against literature values using platforms like Reaxys or SciFinder .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to verify methyl and amidine group positions.

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in hydrazide derivatives using CCDC references (e.g., CCDC 2032776) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns. Cross-validate data against established databases (e.g., NIST Chemistry WebBook) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer: The amidine group enables interactions with proteases or enzymes, making it a candidate for biochemical probes. For example, trifluoromethyl benzamide analogs are studied for anticancer activity by targeting kinase pathways . Design dose-response assays (e.g., IC determination) and use molecular docking to predict binding affinities.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound derivatives?

- Methodological Answer: Perform comparative lattice energy calculations (e.g., via DFT) to evaluate stability of hydrogen-bonding configurations. For instance, studies on acyl hydrazides used Hirshfeld surface analysis to quantify intermolecular interactions and resolve discrepancies between experimental and theoretical models . Pair this with synchrotron-based crystallography to enhance resolution for ambiguous electron density regions.

Q. What strategies address inconsistencies in reported biological activity data for this compound analogs?

- Methodological Answer: Conduct systematic meta-analyses using scoping frameworks (e.g., Arksey & O’Malley’s methodology) to categorize variables like assay conditions, cell lines, and solvent systems . Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) and apply cheminformatics tools (e.g., PCA) to identify confounding factors .

Q. How can researchers design interdisciplinary studies to explore this compound’s role in material science?

- Methodological Answer: Adopt a "Research Onion" framework (Saunders et al., 2003) to integrate methodologies:

- Core : Define material properties (e.g., thermal stability via TGA).

- Approach : Combine synthetic chemistry with computational modeling (e.g., DFT for electronic structure prediction).

- Strategy : Collaborate with industry partners for scalability testing, as seen in sulfonamide-based polymer studies .

Q. What FAIR-compliant practices should guide data management for this compound research?

- Methodological Answer: Use repositories like Chemotion or RADAR4Chem to archive raw spectra, crystallographic data, and synthetic protocols. Adopt ELNs (e.g., Chemotion ELN) for real-time collaboration and metadata tagging, ensuring reproducibility . Reference IUCr standards for crystallographic data submission .

Methodological Frameworks

Q. How to optimize experimental design for toxicity studies of this compound?

- Methodological Answer: Follow OECD guidelines for acute toxicity testing:

- In vitro : Use hepatocyte cell lines (e.g., HepG2) for cytotoxicity screening (LD assays).

- In vivo : Apply 3R principles (Replacement, Reduction, Refinement) with zebrafish embryo models.

- Data Integration : Use platforms like NFDI4Chem to cross-reference toxicological data with structural analogs .

Q. What interdisciplinary approaches are effective for studying this compound’s enzyme inhibition mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.